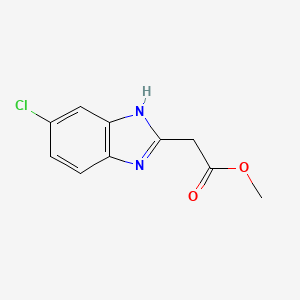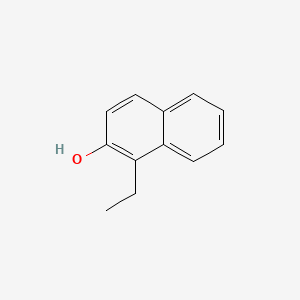
3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-chloro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a benzyl ester group at the 2-position and a chlorine atom at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Esterification: The benzyl ester group can be introduced through the reaction of the pyrrole derivative with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-aminopyrrole or 3-thiocyanatopyrrole can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrrole-2,3-dicarboxylate derivatives.
Reduction Products: Reduction can yield pyrrolidine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 3-chloro-1H-pyrrole-2-carboxylic acid.
Applications De Recherche Scientifique
Benzyl 3-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1h-pyrrole-2-carboxylic acid phenylmethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and benzyl ester group can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Benzyl 3-chloro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Benzyl 3-iodo-1H-pyrrole-2-carboxylate: Contains an iodine atom, which can lead to different chemical and biological properties.
Benzyl 3-fluoro-1H-pyrrole-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
benzyl 3-chloro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clé InChI |
XJXIGLBVLFVJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)

![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)







